molecular formula C22H30ClN3O4 B4068164 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide

4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide

Cat. No. B4068164
M. Wt: 435.9 g/mol
InChI Key: CICOBIXKGNVGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide, commonly known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression and protein degradation. ACY-1215 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Mechanism of Action

The mechanism of action of ACY-1215 involves the inhibition of 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide, which leads to the accumulation of acetylated proteins and altered gene expression. 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide is involved in the deacetylation of alpha-tubulin, which is essential for the proper function of microtubules. Inhibition of 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide by ACY-1215 leads to the hyperacetylation of alpha-tubulin, which disrupts the microtubule network and induces cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disorders, 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide inhibition by ACY-1215 leads to the accumulation of acetylated proteins, including tau and alpha-synuclein, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively. Inhibition of 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide by ACY-1215 reduces the accumulation of these proteins and improves cognitive function in animal models of these diseases. In autoimmune diseases, 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide inhibition by ACY-1215 suppresses the activity of immune cells, including T cells and macrophages, and reduces inflammation.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the reduction of neuroinflammation and improvement of cognitive function in animal models of neurodegenerative disorders, and the suppression of immune cell activity and reduction of inflammation in animal models of autoimmune diseases. ACY-1215 has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of ACY-1215 is its specificity for 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide, which reduces the risk of off-target effects. ACY-1215 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of ACY-1215 is its limited solubility, which can make it difficult to administer in certain formulations. ACY-1215 also has a short half-life, which may require frequent dosing in certain applications.

Future Directions

There are several future directions for the research and development of ACY-1215. One direction is the optimization of the synthesis method to improve yield and purity of the final product. Another direction is the development of new formulations that improve the solubility and stability of ACY-1215. In cancer, future directions include the evaluation of ACY-1215 in combination with other therapies and the identification of biomarkers that predict response to ACY-1215. In neurodegenerative disorders, future directions include the evaluation of ACY-1215 in clinical trials and the identification of new targets for 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide inhibition. In autoimmune diseases, future directions include the evaluation of ACY-1215 in clinical trials and the identification of new targets for 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide inhibition. Overall, ACY-1215 has significant potential as a therapeutic agent in various diseases, and further research is needed to fully explore its therapeutic potential.

Scientific Research Applications

ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, ACY-1215 has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. In neurodegenerative disorders, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In autoimmune diseases, ACY-1215 has been shown to suppress the activity of immune cells and reduce inflammation in animal models of multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

4-[1-(3-acetamidopropanoyl)piperidin-4-yl]oxy-3-chloro-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN3O4/c1-15(27)24-11-8-21(28)26-12-9-18(10-13-26)30-20-7-6-16(14-19(20)23)22(29)25-17-4-2-3-5-17/h6-7,14,17-18H,2-5,8-13H2,1H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICOBIXKGNVGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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